N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11388794
InChI: InChI=1S/C25H28N4O2/c30-24(28-14-11-18-6-1-2-7-19(18)16-28)10-5-13-26-25(31)29-15-12-21-20-8-3-4-9-22(20)27-23(21)17-29/h1-4,6-9,27H,5,10-17H2,(H,26,31)
SMILES: C1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45
Molecular Formula: C25H28N4O2
Molecular Weight: 416.5 g/mol

N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

CAS No.:

Cat. No.: VC11388794

Molecular Formula: C25H28N4O2

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide -

Specification

Molecular Formula C25H28N4O2
Molecular Weight 416.5 g/mol
IUPAC Name N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Standard InChI InChI=1S/C25H28N4O2/c30-24(28-14-11-18-6-1-2-7-19(18)16-28)10-5-13-26-25(31)29-15-12-21-20-8-3-4-9-22(20)27-23(21)17-29/h1-4,6-9,27H,5,10-17H2,(H,26,31)
Standard InChI Key XOZITJDEKUZSCI-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45
Canonical SMILES C1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C<sub>25</sub>H<sub>28</sub>N<sub>4</sub>O<sub>2</sub>, with a molecular weight of 416.5 g/mol. Its IUPAC name, N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide, systematically describes its two heterocyclic systems: a tetrahydro-beta-carboline (pyrido[3,4-b]indole) and a 3,4-dihydroisoquinoline, connected via a four-carbon chain featuring a ketone and an amide bond.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>28</sub>N<sub>4</sub>O<sub>2</sub>
Molecular Weight416.5 g/mol
IUPAC NameN-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
SMILESC1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45
InChIKeyXOZITJDEKUZSCI-UHFFFAOYSA-N
PubChem CID42507069

Structural Analysis

The beta-carboline moiety (1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole) is a planar tricyclic system known for intercalating DNA and modulating neurotransmitter receptors . The dihydroisoquinoline component introduces basicity and potential interactions with enzymes like aminopeptidase N (APN), a target in cancer stem cell inhibition . The oxobutyl linker may enhance solubility and influence pharmacokinetic properties, while the carboxamide group provides hydrogen-bonding capacity for target engagement.

Synthetic Pathways and Modifications

Synthesis Strategy

While explicit details for this compound’s synthesis are unavailable, analogous beta-carboline hybrids are typically constructed via multi-step protocols:

  • Beta-Carboline Formation: Pictet–Spengler condensation of tryptamine derivatives with aldehydes yields the tetrahydro-beta-carboline core .

  • Isoquinoline Preparation: Bischler–Napieralski cyclization of phenethylamides forms the dihydroisoquinoline fragment .

  • Linker Integration: A four-carbon keto-alkyl chain is introduced via nucleophilic acyl substitution or reductive amination, followed by carboxamide coupling using reagents like EDC/HOBt.

Structural Optimization

Modifications to enhance bioactivity could include:

  • Heterocycle Substitution: Electron-withdrawing groups (e.g., -NO<sub>2</sub>, -CF<sub>3</sub>) on the beta-carboline to improve DNA intercalation .

  • Linker Variation: Replacing the oxobutyl chain with polyethylene glycol (PEG) spacers to modulate solubility.

  • Stereochemical Control: Introducing chiral centers to explore enantiomer-specific effects on target binding .

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability is anticipated due to the compound’s molecular weight (416.5 g/mol) and cLogP ~3.2 (estimated via PubChem).

  • Metabolism: Likely hepatic oxidation via CYP3A4/2D6, with potential glucuronidation of the carboxamide.

  • Excretion: Renal clearance predominates for mid-sized molecules with moderate protein binding .

Toxicity Risks

  • Genotoxicity: Beta-carbolines may intercalate DNA, raising concerns about carcinogenicity without targeted delivery .

  • Off-Target Effects: MAO inhibition could precipitate hypertensive crises or serotonin syndrome .

Research Gaps and Future Directions

  • Target Identification: Proteomic studies (e.g., affinity chromatography) to map binding partners.

  • In Vivo Efficacy: Xenograft models to evaluate antitumor potency and combination therapies.

  • Formulation Development: Nanoencapsulation to improve solubility and reduce systemic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator